![molecular formula C17H15FN2O2 B5178397 3-[(4-fluorophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B5178397.png)
3-[(4-fluorophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione
Descripción general
Descripción
3-[(4-fluorophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, which is a versatile scaffold in medicinal chemistry, and a fluorophenyl group that can impart significant biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Methylamino Substitution: The methylamino group is typically introduced through reductive amination reactions, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-fluorophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the pyrrolidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyrrolidine core.
Aplicaciones Científicas De Investigación
3-[(4-fluorophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including as an analgesic, anti-inflammatory, or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties imparted by the fluorophenyl group.
Mecanismo De Acción
The mechanism of action of 3-[(4-fluorophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrolidine-2,5-dione core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-chlorophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione
- 3-[(4-bromophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione
- 3-[(4-methylphenyl)methylamino]-1-phenylpyrrolidine-2,5-dione
Uniqueness
The presence of the fluorophenyl group in 3-[(4-fluorophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-8-6-12(7-9-13)11-19-15-10-16(21)20(17(15)22)14-4-2-1-3-5-14/h1-9,15,19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGXPHPNDYSICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326991 | |
| Record name | 3-[(4-fluorophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
268739-01-1 | |
| Record name | 3-[(4-fluorophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


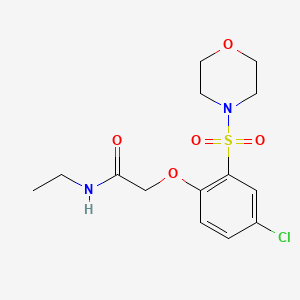
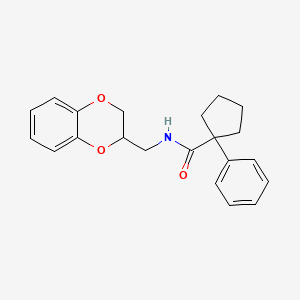
![N-benzyl-N-methyl-3-({[2-(4-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5178337.png)
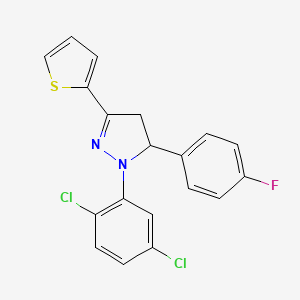
![3-(2-chlorophenyl)-6-ethyl-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B5178349.png)
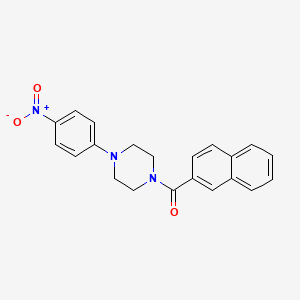
![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)
![Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl]](/img/structure/B5178377.png)
![3-(4-chlorophenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B5178379.png)
![1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol](/img/structure/B5178386.png)
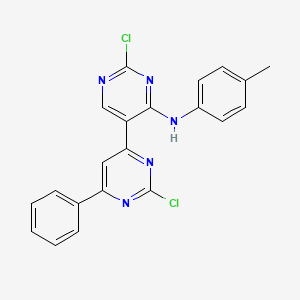
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
![2-[[2-Methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B5178407.png)
![N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide](/img/structure/B5178413.png)
